2-(4-Methoxybenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Methoxybenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and a 4-methoxybenzoyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
Related compounds have been found to interact with their targets via nucleophilic addition-elimination mechanisms . This involves the compound reacting with a target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been found to affect various strains of microorganisms, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been used in solvent extraction and polymer membrane separation processes, suggesting that they may have favorable solubility and distribution characteristics .
Result of Action
Related compounds have been found to have antimicrobial activity, suggesting that they may lead to the inhibition of bacterial growth or viability .
Action Environment
Similar compounds have been found to react violently with water, suggesting that moisture in the environment could influence their stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)-6-methoxypyridine typically involves the reaction of 4-methoxybenzoyl chloride with 6-methoxypyridine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. Common bases used in this reaction include pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
2-(4-Methoxybenzoyl)-6-methoxypyridine can be compared with other similar compounds, such as:
4-Methoxybenzoyl chloride: A precursor used in the synthesis of various benzoyl derivatives.
6-Methoxypyridine: A simpler pyridine derivative with a single methoxy group.
2,6-Bis(4-methoxybenzoyl)-diaminopyridine: A compound with two benzoyl groups, used in solvent extraction and polymer membrane separation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-11-8-6-10(7-9-11)14(16)12-4-3-5-13(15-12)18-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQSIHZBMCQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231027 | |
Record name | (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-97-7 | |
Record name | (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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